2-Keto-3-amino-4-methylpentane hydrochloride
Description
Properties
IUPAC Name |
3-amino-4-methylpentan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-4(2)6(7)5(3)8;/h4,6H,7H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNLZDFEZNBPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-22-2 | |
| Record name | NSC20133 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20133 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Keto-3-amino-4-methylpentane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of α-amino ketones as intermediates . The copper(I)-catalysed azide alkyne cycloaddition (CuAAC) is an efficient route to access 1,4-disubstituted triazole building blocks, which can be further converted to α-imino rhodium-(II) carbenoids that react with water to yield the desired amino ketone .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Keto-3-amino-4-methylpentane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming amino alcohols.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent under mild conditions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted amino ketones.
Scientific Research Applications
2-Keto-3-amino-4-methylpentane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Keto-3-amino-4-methylpentane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. It may also interact with receptors or enzymes, modulating their activity and resulting in various physiological effects .
Comparison with Similar Compounds
Amino Ketone Derivatives
Compared to other amino ketone hydrochlorides, such as memantine hydrochloride (MEM), 2-keto-3-amino-4-methylpentane hydrochloride lacks the adamantane backbone of MEM, which is critical for MEM’s pharmacological activity in Alzheimer’s disease .
Methyl-Substituted Ketones
4-Methyl-2-pentanone (CAS 108-10-1), a solvent with industrial applications, shares the methyl and ketone groups but lacks the amine and hydrochloride moieties. This difference results in divergent reactivity: 4-methyl-2-pentanone is non-polar and volatile, whereas this compound exhibits polar characteristics and salt-mediated stability .
Hydrochloride Salts of Amines
Physicochemical Properties
Ortho-toluidine hydrochloride, a carcinogenic aromatic amine salt, has a melting point of 245–247°C and high water solubility due to ionic interactions . In contrast, this compound’s aliphatic structure likely confers lower melting points and comparable solubility, though experimental data are lacking.
Pharmacologically Active Salts
Benzydamine hydrochloride (anti-inflammatory) and dosulepin hydrochloride (antidepressant) contain complex aromatic or heterocyclic frameworks, enabling receptor targeting. The simplicity of this compound limits its direct pharmacological use but enhances its adaptability in multi-step syntheses .
Tabular Comparison of Key Compounds
Biological Activity
2-Keto-3-amino-4-methylpentane hydrochloride (CAS No. 5440-22-2) is a compound with significant biological activity, primarily explored for its potential therapeutic applications and its role as a precursor in drug synthesis. This article delves into the biological mechanisms, research findings, and applications of this compound, supported by data tables and relevant case studies.
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
The compound is characterized by its keto and amino functional groups, which contribute to its reactivity and interaction with biological systems. The hydrochloride form enhances its solubility, making it suitable for various applications in both research and industry.
The mechanism of action of this compound involves several pathways:
- Enzymatic Interactions: The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. This interaction can modulate enzyme activity and influence physiological processes.
- Receptor Binding: Preliminary studies suggest that this compound may interact with specific receptors, potentially influencing signaling pathways related to metabolic processes.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Properties: In vitro studies have shown that the compound possesses antimicrobial activity against certain bacterial strains, suggesting potential use in treating infections.
- Neuroprotective Effects: Some studies indicate that it may have neuroprotective properties, possibly through modulation of neurotransmitter levels or protection against oxidative stress.
- Metabolic Regulation: The compound may influence metabolic pathways, particularly those related to amino acid metabolism and energy production.
Case Studies
A review of recent literature highlights several significant findings regarding the biological activity of this compound:
- Study on Antimicrobial Activity: A study published in the Journal of Antibiotics demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent in clinical settings .
- Neuroprotection Research: In a neurobiology study, researchers found that treatment with this compound protected neuronal cells from apoptosis induced by oxidative stress, indicating its potential use in neurodegenerative disease therapies .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of S. aureus and E. coli | |
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Metabolic Regulation | Modulates amino acid metabolism |
Research Applications
The compound is utilized in various fields:
- Pharmaceutical Development: Its role as a precursor in synthesizing novel drugs is under investigation, particularly for conditions involving metabolic dysregulation.
- Biochemical Research: Used as a tool to study enzyme mechanisms and metabolic pathways.
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and structure of 2-keto-3-amino-4-methylpentane hydrochloride?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is standard for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm structural integrity. For example, NMR can resolve keto and amino functional groups, and MS provides molecular weight validation (e.g., as seen in impurity profiling of related hydrochlorides ). Polarimetry may be applied if chirality is a concern.
Q. How can researchers optimize synthesis protocols for this compound to minimize byproducts?
- Methodological Answer : Reaction conditions (temperature, pH, solvent selection) should be systematically varied using factorial design. For instance, controlling pH during hydrochloride salt formation prevents undesired side reactions. Post-synthesis purification via recrystallization or column chromatography, as described for analogous hydrochlorides , can isolate the target compound. Monitoring intermediates with thin-layer chromatography (TLC) ensures reaction progression.
Q. What solvent systems are compatible with this compound for stability testing?
- Methodological Answer : Polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and aqueous buffers (pH 4–6) are ideal for dissolution. Stability studies should include accelerated degradation under thermal and photolytic stress, with HPLC tracking decomposition products. Refer to protocols for structurally similar hydrochlorides, where hydrolysis of the keto group is a critical stability indicator .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different in vitro models?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme-linked immunosorbent assay vs. fluorescence-based assays). Control for variables like serum protein binding or solvent effects, which may alter bioavailability. Statistical tools (e.g., ANOVA with post hoc tests) can identify outliers or batch effects, as applied in hydrogel formulation studies . Additionally, replicate experiments using standardized reference materials (e.g., pharmacopeial-grade reagents ) ensure consistency.
Q. What experimental design strategies are recommended for studying the compound’s interactions with biological macromolecules?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics. For example, SPR workflows using gold electrode arrays (similar to those in ) enable real-time monitoring of ligand-receptor interactions . Molecular docking simulations paired with mutagenesis studies can further validate binding sites.
Q. How can impurity profiles be linked to batch-to-batch variability in pharmacological assays?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify impurities (e.g., residual starting materials or degradation products). Correlate impurity levels with bioactivity data using multivariate regression. Reference standards for impurities, as outlined in pharmaceutical guidelines , are critical for quantitation.
Methodological Considerations
Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?
- Methodological Answer : Rodent models with implanted biosensors allow continuous monitoring of plasma concentration. For tissue distribution studies, radiolabeled compound tracking (e.g., ¹⁴C labeling) is effective. Ensure compliance with ethical guidelines for compound administration and sampling, as referenced in preclinical hydrogel studies .
Q. Which computational tools can predict the compound’s metabolic pathways?
- Methodological Answer : Use in silico platforms like ADMET Predictor™ or SwissADME to simulate phase I/II metabolism. Validate predictions with in vitro microsomal assays (e.g., liver microsomes). PubChem-derived structural data can refine substrate-enzyme docking models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
